Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate
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Description
Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate is a useful research compound. Its molecular formula is C13H15N5O4 and its molecular weight is 305.294. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
This compound and its derivatives are pivotal in organic synthesis, serving as precursors for various heterocyclic compounds. For example, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involves the acetylation of 3-oxo-2-(arylhydrazono)butyric acid ethyl ester followed by treatment with triethylamine and formamide, demonstrating its utility in generating biologically active molecules (Pratibha Sharma et al., 2004). Additionally, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) catalyzes the synthesis of 2-aryl-4,5-diphenyl imidazoles, indicating its role in facilitating efficient and environmentally friendly chemical reactions (Hongjun Zang et al., 2010).
Antimicrobial Activities
Derivatives of ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate exhibit antimicrobial properties. The synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole and their subsequent biological evaluation against common bacteria highlight the potential of these compounds in developing new antimicrobial agents (Khalid A. Al-badrany et al., 2019).
Antioxidant and Cytotoxic Potential
The exploration of natural products for antioxidant and cytotoxic activities also involves derivatives of this compound. For instance, the antioxidant and cytotoxic potential of endophytic fungi isolated from medicinal plants showcases the broad application of these compounds in pharmacognosy and drug discovery (Ananda Danagoudar et al., 2018).
Material Science and Corrosion Inhibition
In material science, halogen-substituted imidazoline derivatives, related to the this compound structure, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. This research demonstrates the compound's potential in protecting industrial materials against corrosion, which is crucial for extending the lifespan of metal structures (Ke-gui Zhang et al., 2015).
properties
IUPAC Name |
ethyl 2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-4-22-8(19)6-17-7(2)5-18-9-10(14-12(17)18)16(3)13(21)15-11(9)20/h5H,4,6H2,1-3H3,(H,15,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIKTSVDYBCWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)NC(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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